molecular formula C115H205F3N24O21 B6295666 Hel 13-5 Trifluoroacetate CAS No. 177942-21-1

Hel 13-5 Trifluoroacetate

Cat. No.: B6295666
CAS No.: 177942-21-1
M. Wt: 2317.0 g/mol
InChI Key: HISBAGBEBNKCII-NOJTWIALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hel 13-5 Trifluoroacetate is a useful research compound. Its molecular formula is C115H205F3N24O21 and its molecular weight is 2317.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 2316.56967897 g/mol and the complexity rating of the compound is 4390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Hel 13-5 Trifluoroacetate is a highly lipid-soluble α-helical amphiphilic cell-penetrating peptide . Its primary targets are phospholipids and nucleic acids . It is used in combination with phospholipids for developing pulmonary surfactant model systems . It also binds to nucleic acids, making it an efficient DNA and siRNA delivering and transfecting agent .

Mode of Action

The peptide interacts with its targets through its amphiphilic structure. The hydrophilic part of the peptide interacts with the aqueous environment, while the hydrophobic part interacts with the lipid bilayer of cell membranes or the hydrophobic regions of nucleic acids . This interaction allows the peptide to penetrate cell membranes and deliver nucleic acids into cells .

Biochemical Pathways

Its ability to bind to nucleic acids suggests that it may influence gene expression and protein synthesis

Pharmacokinetics

Its high lipid solubility suggests that it may be readily absorbed and distributed in the body . Its stability and resistance to degradation may also influence its bioavailability . More research is needed to fully understand its ADME properties.

Result of Action

The primary result of this compound’s action is the delivery of nucleic acids into cells . This can lead to changes in gene expression and protein synthesis, potentially influencing cellular function . In the context of pulmonary surfactant model systems, it may contribute to the formation and stability of surfactant films .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the presence of phospholipids is necessary for its role in developing pulmonary surfactant model systems . Additionally, the stability of the trifluoroacetate ion in the environment suggests that environmental pH and ionic strength may influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C113H204N24O19.C2HF3O2/c1-63(2)49-83(125-96(138)77(119)38-27-32-44-114)105(147)130-84(50-64(3)4)101(143)121-79(40-28-33-45-115)97(139)127-89(55-69(13)14)107(149)133-92(58-72(19)20)109(151)132-86(52-66(7)8)103(145)123-82(43-31-36-48-118)100(142)129-91(57-71(17)18)110(152)136-94(61-75-62-120-78-39-26-25-37-76(75)78)112(154)135-87(53-67(9)10)104(146)124-81(42-30-35-47-117)99(141)126-88(54-68(11)12)106(148)131-85(51-65(5)6)102(144)122-80(41-29-34-46-116)98(140)128-90(56-70(15)16)108(150)134-93(59-73(21)22)111(153)137-95(113(155)156)60-74(23)24;3-2(4,5)1(6)7/h25-26,37,39,62-74,77,79-95,120H,27-36,38,40-61,114-119H2,1-24H3,(H,121,143)(H,122,144)(H,123,145)(H,124,146)(H,125,138)(H,126,141)(H,127,139)(H,128,140)(H,129,142)(H,130,147)(H,131,148)(H,132,151)(H,133,149)(H,134,150)(H,135,154)(H,136,152)(H,137,153)(H,155,156);(H,6,7)/t77-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISBAGBEBNKCII-NOJTWIALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C115H205F3N24O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2317.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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